![molecular formula C9H7ClN2O B1428727 4-Chloro-7-methoxy-1,6-naphthyridine CAS No. 952138-19-1](/img/structure/B1428727.png)
4-Chloro-7-methoxy-1,6-naphthyridine
Overview
Description
“4-Chloro-7-methoxy-1,6-naphthyridine” is a chemical compound with the molecular formula C9H7ClN2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives, including “4-Chloro-7-methoxy-1,6-naphthyridine”, has been a subject of research for many years . Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis
The molecular structure of “4-Chloro-7-methoxy-1,6-naphthyridine” includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . This compound also contains a chlorine atom and a methoxy group attached to the naphthyridine ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines have been found to possess a variety of pharmacological activities, including anticancer properties. The differential functionalization of the naphthyridine core can lead to specific activities against cancer cells .
Anti-HIV Agents
Some derivatives of 1,6-naphthyridines act as anti-HIV agents. This includes compounds where the naphthyridine core is appended with N-arylated, chromone, or acid groups .
Anti-Microbial Activity
These compounds also exhibit anti-microbial properties, which make them potential candidates for the development of new antibiotics or antiseptics .
Analgesic and Anti-Inflammatory
The analgesic and anti-inflammatory activities of 1,6-naphthyridines make them useful in the development of pain relief and anti-inflammatory medications .
Anti-Oxidant Activities
1,6-Naphthyridines have shown anti-oxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
Medicinal Applications
Beyond the above-mentioned pharmacological activities, 1,6-naphthyridines and their derivatives have a range of medicinal applications due to their diverse biological activities .
Future Directions
The future directions for the research on “4-Chloro-7-methoxy-1,6-naphthyridine” and related compounds could include further exploration of their synthesis, reactivity, and biological activity. There is also potential for investigating their applications in various fields, such as medicinal chemistry .
properties
IUPAC Name |
4-chloro-7-methoxy-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFTPKSSCWINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731982 | |
Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-1,6-naphthyridine | |
CAS RN |
952138-19-1 | |
Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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